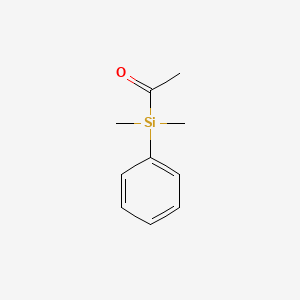
Acetylphenyldimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylphenyldimethylsilane is an organosilicon compound with the molecular formula C10H14OSi. It is characterized by the presence of an acetyl group (CH3CO-) attached to a phenyl ring, which is further bonded to a silicon atom substituted with two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylphenyldimethylsilane can be synthesized through a two-step process starting from chlorodimethyl(phenyl)silane. The first step involves the formation of an intermediate compound, which is then converted to this compound under specific reaction conditions . The overall yield of this synthesis is reported to be around 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically employ chlorosilanes as starting materials, followed by functional group transformations to introduce the desired acetyl group .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylphenyldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring and silicon atom can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Acetylphenyldimethylsilane has been studied for its applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential use in biocatalysis and enzymatic transformations.
Medicine: The compound’s derivatives have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which acetylphenyldimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. Additionally, the acetyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Trimethylsilylacetylene: Contains a triple bond, offering different reactivity compared to acetylphenyldimethylsilane.
Phenyltrimethylsilane: Similar structure but with three methyl groups attached to silicon instead of an acetyl group
Uniqueness
This compound is unique due to the presence of both an acetyl group and a phenyl ring bonded to silicon. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
56583-95-0 |
|---|---|
Molekularformel |
C10H14OSi |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
1-[dimethyl(phenyl)silyl]ethanone |
InChI |
InChI=1S/C10H14OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
UMCZEYKFDGJWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


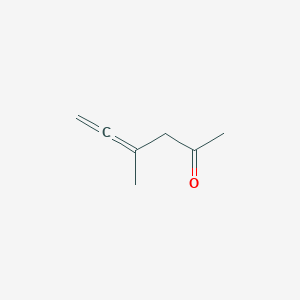
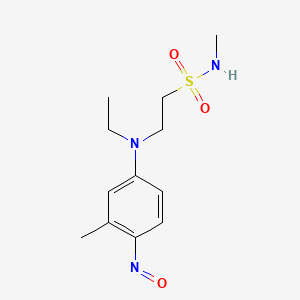

![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
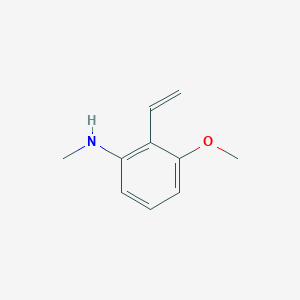
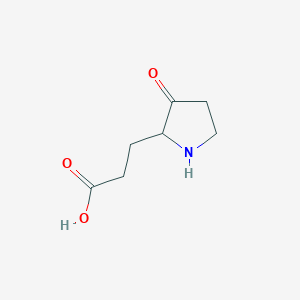
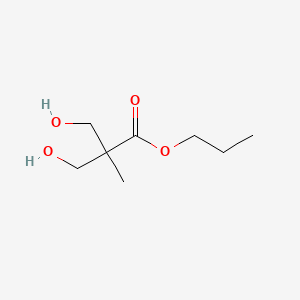
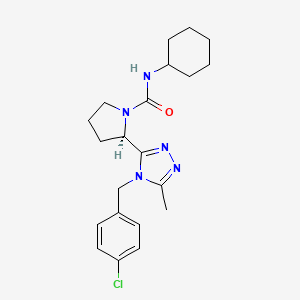
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)
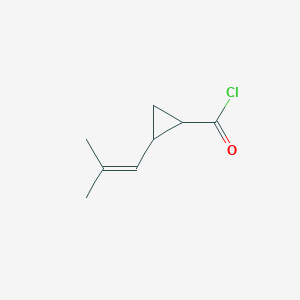
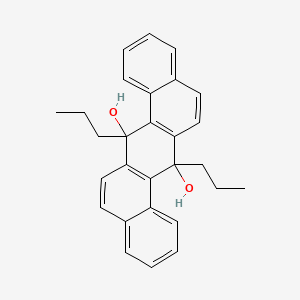

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
